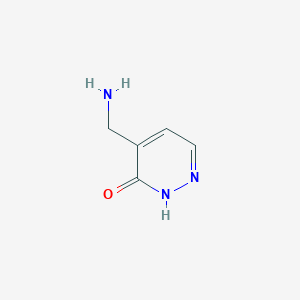

4-(Aminomethyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

5-(aminomethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAXKQNNNXIZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone ring is generally formed through condensation reactions involving hydrazines and β-ketoesters or related compounds. This step can involve:

- Cyclization of hydrazines with ketoesters or keto acids

- Formation of dihydropyridazinone intermediates

Aminomethylation

The critical step for introducing the aminomethyl group at the 4-position involves nucleophilic substitution or Mannich-type reactions. Common approaches include:

Salt Formation

To enhance stability and solubility, the free base of this compound is often converted into its hydrochloride salt by treatment with hydrochloric acid in ethanol or water.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyridazinone formation | Hydrazine + 2-diethoxyphosphoryl-4-oxoalkanoates | Cyclization under reflux in ethanol or water |

| Aminomethylation | Formaldehyde + ammonium chloride; reflux at 60–100°C | Optimization of temperature, solvent polarity (water, ethanol, DMF) improves yield |

| Olefination | Horner–Wadsworth–Emmons reaction with aldehydes | Controlled stoichiometry and reaction time |

| Salt formation | HCl in ethanol or aqueous solution | Enhances solubility and stability |

Ultrasound-assisted methods (e.g., 40 kHz, 50°C) have been reported to accelerate aminomethylation and improve reaction efficiency.

Analytical and Purity Assessment

- NMR Spectroscopy: Confirms aminomethyl group (CH2NH2 at δ ~3.8 ppm) and pyridazinone ring protons (δ ~6.5–8.5 ppm).

- Mass Spectrometry: ESI-MS verifies molecular weight (expected [M+H]+ ~162 g/mol).

- HPLC: Purity assessment using C18 columns with acetonitrile/water mobile phases at 254 nm.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Pyridazinone ring synthesis | Cyclization of hydrazines with ketoesters | Hydrazine, 2-diethoxyphosphoryl-4-oxoalkanoates, reflux | Formation of dihydropyridazinone intermediates |

| Aminomethyl group addition | Mannich-type reaction or Horner–Wadsworth–Emmons olefination | Formaldehyde + ammonium chloride or aldehydes, reflux, ultrasound assistance | Introduction of aminomethyl at 4-position |

| Salt formation | Acid-base reaction | HCl in ethanol or water | Hydrochloride salt for enhanced stability |

| Purification | Recrystallization, chromatography | Solvent systems: ethanol, water, DMF | High purity product |

Research Findings and Optimization Insights

- Reaction temperature and solvent polarity significantly influence the aminomethylation yield and purity.

- Ultrasound-assisted synthesis reduces reaction times and can improve yields.

- Hydrochloride salt formation stabilizes the compound, making it more amenable to handling and storage.

- Analytical techniques such as NMR and HPLC are critical for confirming structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one are primarily attributed to its interaction with various molecular targets. Research has indicated that compounds containing the pyridazine ring exhibit unique physicochemical properties that enhance their suitability for drug design. The compound's structure allows for interactions with fatty acid-binding proteins and modulation of specific signaling pathways, contributing to its therapeutic potential in various diseases .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research has demonstrated that this compound derivatives can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties : Some studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Study 1: Anticancer Applications

A study focusing on the anticancer properties of pyridazine derivatives highlighted the effectiveness of this compound in inhibiting tumor growth in vitro and in vivo. The study reported an IC50 value indicating significant potency against breast cancer cells when used in combination with conventional chemotherapeutics .

Case Study 2: Neuroprotection

Another case study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved functional outcomes in animal models.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function. The pyridazinone core may also participate in π-π stacking interactions or other non-covalent interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs: Dihydropyridazinone Derivatives

Dihydropyridazinone scaffolds are widely explored in drug discovery. Key comparisons include:

Key Findings :

- The 4-aminomethyl group in the target compound enhances water solubility and provides a site for covalent modification, contrasting with the 6-naphthalen-1-yl analog, which prioritizes lipophilicity .

- Dihydropyridazinones in complex pharmacophores (e.g., ) demonstrate the scaffold’s adaptability in targeting enzymes like kinases .

Functional Analogs: Aminomethyl-Substituted Heterocycles

Aminomethyl groups on heterocyclic cores influence bioactivity and material properties:

Key Findings :

- The 4-aminomethyl position in pyridine () and pyridazinone derivatives correlates with enhanced ion channel modulation, suggesting shared structure-activity principles .

Biological Activity

4-(Aminomethyl)-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 1149586-25-3

The compound features a pyridazinone core, which is known for its diverse biological activities.

Anticancer Potential

Research indicates that derivatives of this compound may act as inhibitors of fatty acid-binding protein 4 (FABP4), which has implications in cancer treatment. A recent study optimized pyridazinone-based compounds, leading to the identification of a potent inhibitor with an IC of 1.57 μM against FABP4 . This suggests that modifications to the pyridazinone scaffold can enhance its anticancer properties.

The mechanism through which this compound exerts its biological effects typically involves interaction with specific molecular targets such as enzymes and receptors. For example, the compound may inhibit FABP4 by binding to its active site, thus preventing the transport of fatty acids and influencing metabolic pathways associated with cancer progression .

Other Biological Activities

In addition to its anticancer properties, preliminary studies have suggested that this compound may exhibit other biological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential as antimicrobial agents .

- Anti-inflammatory Effects : Compounds related to this scaffold have been studied for their anti-inflammatory properties, although specific data on this compound is limited .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits FABP4 with IC = 1.57 μM | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Potential effects noted in related studies |

Case Study 1: Optimization for FABP4 Inhibition

In a study focused on optimizing pyridazinone derivatives for FABP4 inhibition, researchers synthesized various analogs of this compound. The most effective analog demonstrated significantly enhanced potency compared to earlier versions, suggesting that structural modifications can lead to improved therapeutic efficacy against cancer .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of several pyridazinone derivatives. Among these, certain compounds exhibited notable activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.